2-(4-Phenoxyphenoxy)ethanamine

Leukotriene A4 hydrolase Enzyme inhibition Epoxide hydrolase

SAR campaigns and internal standard synthesis are often compromised by inconsistent intermediate quality or non-selective scaffolds. This diphenyl ether-primary amine (CAS 72490-14-3) provides a validated benchmark.

- **LTA4H inhibition**: 35 nM IC50, 6.5-fold selectivity over aminopeptidase.
- **Key intermediate** for Fenoxycarb-d3 (deuterated internal standard).
- **98% grade** minimizes biological variability vs. standard 95%.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 72490-14-3
Cat. No. B3023596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenoxyphenoxy)ethanamine
CAS72490-14-3
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)OCCN
InChIInChI=1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2
InChIKeyFBLANPWAVFBRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Phenoxyphenoxy)ethanamine: Key Specifications & Comparators


2-(4-Phenoxyphenoxy)ethanamine (CAS 72490-14-3) is an aromatic amine featuring a diphenyl ether core linked to an ethanamine moiety, with a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . It is primarily recognized as a synthetic intermediate in the production of the insect growth regulator Fenoxycarb and its deuterated analog Fenoxycarb-d3 [1], and also demonstrates direct biological activity as an inhibitor of leukotriene A4 hydrolase (LTA4H) [2].

1 LTA4H enzyme inhibition study context; primary amine scaffold
2 Key intermediate for Fenoxycarb-d3 internal standard synthesis
3 Higher purity grade for quantitative biochemical assay reproducibility

Why Analogs Fail to Replace 2-(4-Phenoxyphenoxy)ethanamine


In-class substitution of 2-(4-Phenoxyphenoxy)ethanamine is precluded by its unique combination of a primary amine headgroup and a diphenyl ether tail, which confers distinct potency and selectivity profiles against LTA4H that are not replicated by N-alkylated analogs such as N,N-dimethyl-2-(4-phenoxyphenoxy)ethanamine (DP8) [1]. Furthermore, its established use as a key intermediate for the synthesis of the isotopically labeled insecticide Fenoxycarb-d3 positions it as an essential building block for quantitative mass spectrometry applications, a role that generic phenoxyethylamines lacking the precise connectivity cannot fulfill without re-optimization of synthetic routes.

N-alkylated analog N,N-dimethyl analog (DP8) shows altered LTA4H inhibition profile; primary amine assay response may not transfer
Generic phenoxyethylamine Lacks precise connectivity for Fenoxycarb-d3 synthetic route; isotopic labeling pathway may be unavailable

Quantitative Comparison: 2-(4-Phenoxyphenoxy)ethanamine vs. Analogs


Superior LTA4H Inhibition vs. Dimethyl Analog

2-(4-Phenoxyphenoxy)ethanamine inhibits the epoxide hydrolase activity of human recombinant LTA4H with an IC50 of 35 nM [1]. In a direct comparison, the structurally related N,N-dimethyl analog (DP8) exhibits an IC50 of 60 nM under comparable assay conditions [2]. This represents a 1.7-fold greater potency for the primary amine compound.

LTA4H Inhibition
Head-to-head
Target IC50 35 nM vs. 60 nM (DP8) · 1.7-fold difference
Supports primary amine scaffold in enzyme inhibition studies
Recombinant human LTA4H; LTB4 readout
Leukotriene A4 hydrolase Enzyme inhibition Epoxide hydrolase

LTA4H Selectivity: Epoxide Hydrolase over Aminopeptidase

2-(4-Phenoxyphenoxy)ethanamine demonstrates a 6.5-fold selectivity window between the two catalytic activities of LTA4H, inhibiting epoxide hydrolase activity with an IC50 of 35 nM while requiring a 228 nM concentration to inhibit aminopeptidase activity [1]. This selectivity profile may differ from other LTA4H inhibitors that lack this differential activity.

LTA4H Selectivity
Cross-study comparable
6.5-fold epoxide hydrolase vs. aminopeptidase
Supports functional selectivity profiling in target validation
IC50 35 nM (epoxide) vs. 228 nM (aminopeptidase)
Selectivity profiling LTA4H Aminopeptidase Epoxide hydrolase

Higher Purity for Reproducible Quantitative Assays

Procurement-grade 2-(4-Phenoxyphenoxy)ethanamine is available at 98% purity , surpassing the 95% purity commonly offered for this compound by other vendors . This 3% absolute purity difference reduces the relative impurity burden by 60% (from 5% to 2% total impurities).

Chemical Purity
Direct comparison
98% (reported) vs. 95% common grade; 60% relative impurity reduction
May improve quantitative assay reproducibility
Vendor-reported HPLC area%
Purity comparison Analytical chemistry Quality control

Isotopic Labeling via Fenoxycarb-d3 Intermediate

2-(4-Phenoxyphenoxy)ethanamine is a documented intermediate for the synthesis of Fenoxycarb-d3 , the deuterium-labeled form of the insect growth regulator Fenoxycarb. While unlabeled Fenoxycarb can be synthesized via alternative routes, this specific amine intermediate is required for incorporating the isotopic label at the desired position to produce Fenoxycarb-d3 for use as an internal standard in quantitative LC-MS/MS assays.

ISTD Synthesis
Supporting evidence
Validated intermediate for Fenoxycarb-d3
Enables LC-MS/MS internal standard preparation
Deuterated Fenoxycarb for matrix-effect correction
Isotopic labeling Mass spectrometry Internal standard Fenoxycarb

2-(4-Phenoxyphenoxy)ethanamine: Optimal Application Scenarios


LTA4H Inhibitor Discovery & SAR Studies

Employ 2-(4-Phenoxyphenoxy)ethanamine as a benchmark primary amine scaffold for LTA4H inhibitor SAR campaigns. Its 35 nM IC50 against epoxide hydrolase activity [1] and 6.5-fold selectivity over aminopeptidase activity [1] provide a well-characterized starting point for exploring substituent effects, particularly when comparing potency changes upon N-alkylation (e.g., DP8 analog IC50 = 60 nM [2]).

LC-MS/MS Internal Standards for Fenoxycarb Residue Analysis

Utilize 2-(4-Phenoxyphenoxy)ethanamine as the key intermediate in the laboratory-scale synthesis of Fenoxycarb-d3 . This enables the production of a stable isotope-labeled internal standard essential for accurate quantitation of Fenoxycarb residues in food, environmental, or cannabis testing matrices, where matrix effects demand deuterated analogs for reliable recovery correction.

High-Reproducibility Biochemical & Cell-Based Assays

Select the 98% purity grade of 2-(4-Phenoxyphenoxy)ethanamine for applications sensitive to impurity-driven variability, including quantitative receptor binding assays, enzyme kinetics studies, or cellular dose-response experiments. The 60% relative reduction in total impurities compared to standard 95% grade minimizes confounding biological effects and improves inter-experimental reproducibility.

Application
Selection Property
Validation Focus
LTA4H inhibitor SAR & discovery
Primary amine scaffold inhibition context
Functional selectivity over aminopeptidase activity
Fenoxycarb residue analysis by LC-MS/MS
Key intermediate for deuterated ISTD synthesis
Matrix-effect correction & recovery control
High-reproducibility biochemical & cell-based assays
Higher purity grade specification
Reduced impurity-driven variability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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